molecular formula C27H30FN5O5S B10773866 1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine

1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B10773866
M. Wt: 555.6 g/mol
InChI Key: TUSCHIFEASZBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR234960 is a synthetic organic compound known for its role as a non-peptide agonist of the MAS receptor, a G protein-coupled receptor. This compound has been studied for its ability to increase both mRNA and protein levels of connective tissue growth factor via ERK1/2 signaling in HEK293-MAS cells and adult human cardiac fibroblasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is a mixture of two diastereomers, trans in relation to each other . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for AR234960 are not widely documented.

Chemical Reactions Analysis

Types of Reactions

AR234960 undergoes various chemical reactions, primarily involving its functional groups. These reactions include:

    Oxidation: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving AR234960 include reducing agents for the nitro group and nucleophiles for substitution reactions. Specific conditions depend on the desired transformation and the functional groups involved.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amines from the reduction of the nitro group and substituted phenyl rings from nucleophilic substitution.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AR234960 is unique due to its specific activity as a non-peptide MAS receptor agonist and its ability to upregulate connective tissue growth factor expression via ERK1/2 signaling. This makes it a valuable tool for studying the MAS receptor pathway and its role in cardiac fibrosis and heart failure .

Properties

Molecular Formula

C27H30FN5O5S

Molecular Weight

555.6 g/mol

IUPAC Name

1-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3

InChI Key

TUSCHIFEASZBBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C(C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.